
Antimony trimethylsiloxide
Vue d'ensemble
Description
Antimony trimethylsiloxide is a compound with the molecular formula C9H27O3SbSi3 and a molecular weight of 389.33 . It is used for research and development purposes .
Chemical Reactions Analysis
Antimony is not very active, but it reacts with oxygen, sulfur, and chlorine at high temperatures . It also reacts with aqueous ammonia to precipitate white Sb(OH)3 . Sodium hydroxide also precipitates Sb(OH)3, which is amphoteric and dissolves in an excess of hydroxide and in acids . Under moderately acidic conditions, H2S precipitates red Sb2S3 .Physical And Chemical Properties Analysis
Antimony is a silver-white brittle solid or a dark-gray, lustrous powder . It has a density of 6.69 g/cm3 . Antimony trimethylsiloxide is not very active but reacts with oxygen, sulfur, and chlorine at high temperatures .Applications De Recherche Scientifique
Genotoxicity of Antimony Compounds : Antimony, including its compound trimethylstibine, is classified as "possibly carcinogenic to humans" and has shown carcinogenicity in animals. Research found that stibine and trimethylstibine cause significant nicking to plasmid DNA, indicating their genotoxic potential (Andrewes, Kitchin, & Wallace, 2004).
Demethylation of Trimethylantimony Species : A study examined the demethylation of trimethylstilbine during the analysis of trimethylantimony dichloride, suggesting the complexity of analyzing antimony compounds and the need for precise analytical methods (Koch et al., 1998).
Biomethylation of Antimony Compounds : Research has shown that organic and inorganic salts of antimony can be reduced and methylated by microorganisms, producing compounds like trimethylstibine. This highlights the environmental transformation of antimony compounds (Gürleyük, Van Fleet-Stalder, & Chasteen, 1997).
Speciation of Antimony in Plants : A study using X-ray absorption near-edge structure spectroscopy analyzed the speciation of antimony in rye grass. It found that antimony taken up in the form of trimethyl-Sb(V) remained in the methylated form in the roots, contributing to our understanding of antimony transformation in plants (Ji, Sarret, Schulin, & Tandy, 2017).
Analytical Methodologies for Antimony Compounds : A novel method was developed to determine trimethylantimony concentrations in plant tissue, addressing the challenge of analyzing organo-antimony compounds in environmental samples (Mestrot, Ji, Tandy, & Wilcke, 2016).
Safety and Hazards
Antimony can be harmful to the eyes and skin. It can also cause problems with the lungs, heart, and stomach . Workers may be harmed from exposure to antimony and its compounds . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .
Orientations Futures
Antimony has been used in trials studying the treatment of Cutaneous Leishmaniasis . Some of the peroxovanadium compounds have Sb(V)-resistance modifying ability in experimental infection with Sb(V) resistant Leishmania donovani isolates in murine model . Thus, vanadium compounds may be used in combination with Sb(V) in the treatment of Sb(V) resistance cases of kala-azar .
Propriétés
IUPAC Name |
tris(trimethylsilyl) stiborite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H9OSi.Sb/c3*1-5(2,3)4;/h3*1-3H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSQIFOPOPWGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Sb](O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27O3SbSi3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901102985 | |
| Record name | Tris(trimethylsiloxy)antimony | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901102985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(trimethylsiloxy)antimony | |
CAS RN |
194033-87-9 | |
| Record name | Tris(trimethylsiloxy)antimony | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901102985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



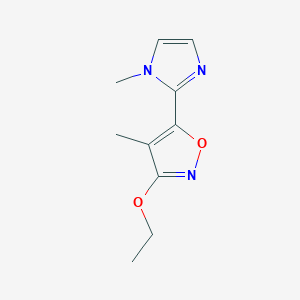
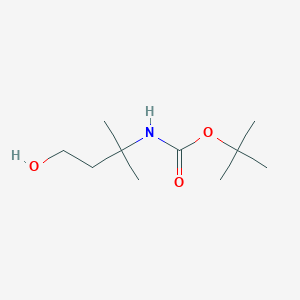
![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)
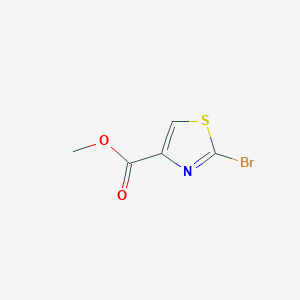
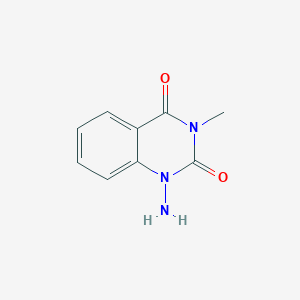

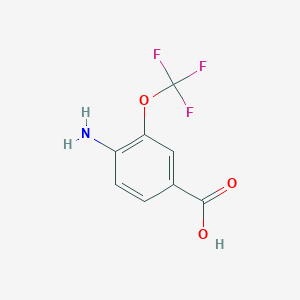
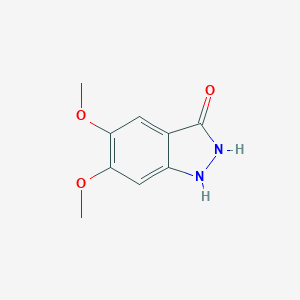
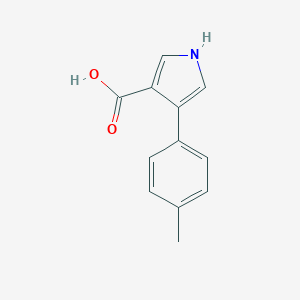


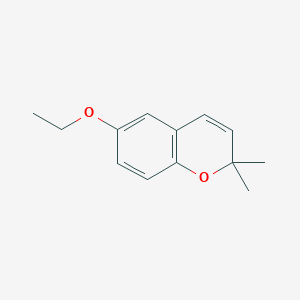

![6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B71098.png)